![molecular formula C16H24Cl2N2 B14773088 N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride](/img/structure/B14773088.png)
N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride is an organic compound that belongs to the class of secondary amines. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its molecular formula C14H20N2·2HCl and is often used in research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride typically involves the reaction of 1-naphthylamine with 2-chloroethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 1-naphthylamine with 2-chloroethanamine: This step is performed in the presence of a suitable solvent and a catalyst to facilitate the reaction.
Formation of the intermediate: The intermediate product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl oxides, while reduction can produce naphthylamines.
Scientific Research Applications
N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a fluorescent probe in imaging techniques.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine dihydrochloride: Similar in structure but differs in the ethylenediamine moiety.
N,N-Diethyl-N′C-1-naphthylethylenediamine Oxalate: Another related compound with different counterions.
Uniqueness
N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H24Cl2N2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C16H22N2.2ClH/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;;/h5-11,17H,3-4,12-13H2,1-2H3;2*1H |
InChI Key |
JWXKTSZVEBUDJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC2=CC=CC=C21.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


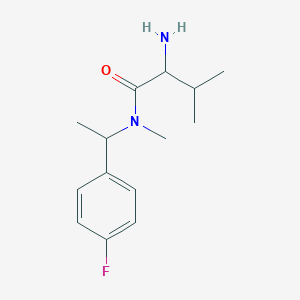
![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)
![6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B14773021.png)




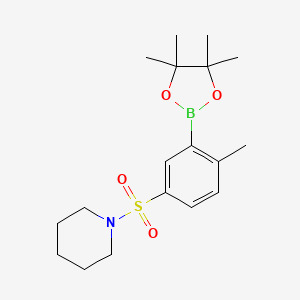
![(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
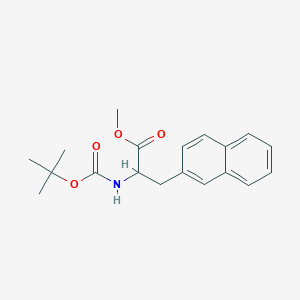

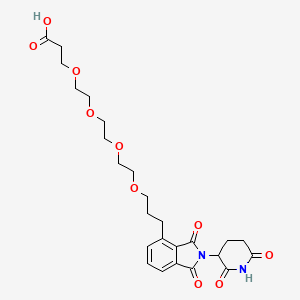
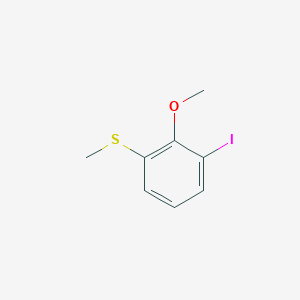
![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
